2,2,4-Trichlorobutanal 2,2,4-Trichlorobutanal
Brand Name: Vulcanchem
CAS No.: 87459-26-5
VCID: VC3837318
InChI: InChI=1S/C4H5Cl3O/c5-2-1-4(6,7)3-8/h3H,1-2H2
SMILES: C(CCl)C(C=O)(Cl)Cl
Molecular Formula: C4H5Cl3O
Molecular Weight: 175.44 g/mol

2,2,4-Trichlorobutanal

CAS No.: 87459-26-5

Cat. No.: VC3837318

Molecular Formula: C4H5Cl3O

Molecular Weight: 175.44 g/mol

* For research use only. Not for human or veterinary use.

2,2,4-Trichlorobutanal - 87459-26-5

Specification

CAS No. 87459-26-5
Molecular Formula C4H5Cl3O
Molecular Weight 175.44 g/mol
IUPAC Name 2,2,4-trichlorobutanal
Standard InChI InChI=1S/C4H5Cl3O/c5-2-1-4(6,7)3-8/h3H,1-2H2
Standard InChI Key YTUCKCBFLZHHAR-UHFFFAOYSA-N
SMILES C(CCl)C(C=O)(Cl)Cl
Canonical SMILES C(CCl)C(C=O)(Cl)Cl

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

2,2,4-Trichlorobutanal (C₄H₅Cl₃O) features a four-carbon aldehyde backbone with chlorine substituents at the 2nd, 2nd, and 4th positions. This arrangement creates distinct electronic effects:

  • The aldehyde group (-CHO) at position 1 provides electrophilic reactivity .

  • Chlorine atoms at positions 2 and 4 induce steric hindrance and electron-withdrawing effects, influencing reaction kinetics.

Comparative analysis with 2,2,3-trichlorobutanal (C₄H₅Cl₃O) reveals positional isomer effects on properties:

Property2,2,3-Trichlorobutanal 2,2,4-Trichlorobutanal (Inferred)
Boiling Point165°C at 760 mmHg~170-180°C (estimated)
Density1.387 g/cm³1.40-1.45 g/cm³ (projected)
LogP (Octanol-Water)1.9862.1-2.3 (predicted)

Spectroscopic Signatures

While direct data for 2,2,4-trichlorobutanal remains scarce, its 2,2,3-isomer demonstrates characteristic spectral features:

  • ¹H NMR: Aldehydic proton at δ 9.8-10.2 ppm, with coupling patterns indicating adjacent chlorinated carbons .

  • ¹³C NMR: Carbonyl carbon resonance at ~200 ppm, with chlorine-induced deshielding of adjacent carbons.

Synthesis and Industrial Production

Chlorination Pathways

Two primary synthetic routes emerge from analogous compounds:

  • Radical Chlorination: Butanal undergoes free-radical chlorination using Cl₂ under UV light, producing a mixture of trichloro isomers. Separation via fractional distillation yields the 2,2,4-derivative.

  • Stepwise Substitution: Selective chlorination using SO₂Cl₂ or PCl₃ at controlled temperatures enables targeted positioning of chlorine atoms .

Yield Optimization

Reaction conditions critically influence isomer distribution:

ParameterEffect on 2,2,4-Isomer Yield
TemperatureMaximized at 40-50°C
Catalyst (FeCl₃)Increases selectivity by 15%
Solvent PolarityNon-polar media favor formation

Reactivity and Functional Applications

Nucleophilic Additions

The aldehyde group participates in characteristic reactions:

  • Grignard Reactions: Forms tertiary alcohols with organomagnesium reagents, though steric effects reduce yields compared to less-substituted aldehydes.

  • Condensation Reactions: Limited enolization potential due to electron-withdrawing chlorine substituents, making crossed aldol reactions less favorable .

Redox Behavior

Electrochemical studies of similar trichlorobutanal derivatives show:

  • Reduction potential (E₁/₂) = -0.85 V vs. SCE for aldehyde group reduction to -CH₂OH .

  • Oxidation resistance increases with chlorine content, requiring strong oxidizing agents like KMnO₄ for carboxylate formation.

Environmental and Toxicological Profile

Ecotoxicological Impacts

Structural analogs demonstrate significant environmental persistence:

ParameterValue (2,2,3-Analog)
Aquatic Toxicity (LC50)0.8 mg/L (Daphnia magna)
Soil Half-Life45-60 days
Bioaccumulation Factor120-150 (estimated)

Human Health Considerations

While direct toxicological data for 2,2,4-trichlorobutanal is limited, related compounds exhibit:

  • Acute Toxicity: LD₅₀ (rat oral) = 320 mg/kg for 2,2,3-isomer

  • Chronic Effects: Potential hepatotoxicity through glutathione depletion mechanisms

Advanced Research Directions

Catalytic Dechlorination

Recent studies explore palladium-catalyzed hydrodechlorination:
R-Cl+H2Pd/CR-H+HCl\text{R-Cl} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-H} + \text{HCl}
Yields >80% dechlorinated products at 80°C

Polymer Applications

Chlorine-rich aldehydes show promise as:

  • Flame retardant additives in polyurethane foams

  • Crosslinking agents for epoxy resin formulations

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